molecular formula C15H26O2 B1249903 cyperusol C

cyperusol C

Cat. No. B1249903
M. Wt: 238.37 g/mol
InChI Key: LGKGTMWCBFNQHP-KJWHEZOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyperusol C is a eudesmane sesquiterpenoid. It has a role as a metabolite.

Scientific Research Applications

1. Traditional Uses and Pharmacological Activities

Cyperus rotundus L., from which cyperusol C is derived, has a history of traditional use for treating various clinical conditions like diarrhea, diabetes, and inflammatory disorders. Pharmacological studies have highlighted its potential as an antiandrogenic, antibacterial, anticancerous, antidiabetic, anti-inflammatory, and neuroprotective agent (Pirzada et al., 2015).

2. Antiulcer Potential

Research indicates that Cyperus species, including Cyperus conglomeratus Rottb., demonstrate significant gastroprotective activity in ethanol-induced gastric ulcer models. This points to its potential inclusion in nutraceuticals for ulcer treatment (Elshamy et al., 2020).

3. Effect on Osteoclastogenesis and Osteoporosis

Cyperus Rotundus L. extract has shown to suppress RANKL-induced osteoclastogenesis, which is crucial for bone health. This suggests its potential in treating postmenopausal osteoporosis (Kum et al., 2017).

4. Antioxidant and Antibacterial Activities

The essential oil from Cyperus rotundus rhizomes, containing cyperusol C, exhibits strong antioxidant, DNA damage protective, and antibacterial activities against foodborne pathogens. This suggests its applicability in the food and pharmaceutical industries (Hu et al., 2017).

properties

Product Name

cyperusol C

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1R,4R,4aR,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4-diol

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,14-,15-/m1/s1

InChI Key

LGKGTMWCBFNQHP-KJWHEZOQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@@H](CC[C@@]([C@@H]2C1)(C)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(CCC(C2C1)(C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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